2-(butylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(Butylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one: is a chemical compound with the following structure:
C19H20N2OS2
This compound belongs to the class of cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ones. Now, let’s explore its properties and applications.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur at various positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can participate in substitution reactions.
Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and substituents present.
Scientific Research Applications
Medicine: It could be explored as a therapeutic agent due to its unique structure.
Chemistry: Researchers may investigate its reactivity and use it as a building block for other compounds.
Biology: Its effects on biological systems could be studied.
Industry: It might find applications in materials science or drug development.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness within the cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one family. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C21H24N2OS2 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
5-butylsulfanyl-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H24N2OS2/c1-2-3-14-25-21-22-19-18(16-12-8-5-9-13-17(16)26-19)20(24)23(21)15-10-6-4-7-11-15/h4,6-7,10-11H,2-3,5,8-9,12-14H2,1H3 |
InChI Key |
ADIXXNQBJMUMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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